2-Chloro-4-nitropyridine
Overview
Description
2-Chloro-4-nitropyridine is an organic compound with the molecular formula C5H3ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a nitro group at the fourth position on the pyridine ring. This compound is known for its applications in various chemical syntheses and industrial processes .
Scientific Research Applications
2-Chloro-4-nitropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: this compound is utilized in the production of agrochemicals and dyes.
Safety and Hazards
2-Chloro-4-nitropyridine is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this chemical .
Future Directions
2-Chloro-4-nitropyridine has potential applications in the synthesis of various pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . Its use in the synthesis of 2-chloro-4-ethoxypyridine and 4-thiophenoxypyridines, as well as in a tetrabutylammonium salt denitration leading to fluoro-, hydroxy-, and methoxypyridines, suggests potential future directions for research and development .
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-chloro-4-nitropyridine belongs, are known to interact with various biological targets due to their electrophilic nature .
Mode of Action
The mode of action of this compound involves a reaction mechanism where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
It’s known that nitropyridines can be synthesized from 4-aminopyridine, and from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid can be formed in a two-step reaction . This suggests that this compound may interact with similar biochemical pathways.
Pharmacokinetics
It’s known that the compound is a crystalline solid that can appear as colorless or light yellow crystals . It has a relatively low solubility in solvents and is relatively unstable, especially under high temperatures or in the presence of fire or sunlight . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Given its structural similarity to other nitropyridines, it’s plausible that it may have similar effects, such as causing changes in cellular redox states or interacting with dna .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its instability under high temperatures or in the presence of fire or sunlight suggests that it may degrade or react under these conditions . Furthermore, its low solubility in solvents suggests that its action may be influenced by the solvent environment .
Biochemical Analysis
Cellular Effects
It’s unclear how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on any long-term effects on cellular function observed in in vitro or in vivo studies is also lacking .
Metabolic Pathways
It’s unclear which enzymes or cofactors it interacts with, and how it affects metabolic flux or metabolite levels .
Transport and Distribution
It’s unclear which transporters or binding proteins it interacts with, and how it affects its localization or accumulation .
Subcellular Localization
It’s unclear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 2-chloropyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro group at the fourth position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction parameters. This method enhances the yield and purity of the final product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form N-oxides.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or ammonia in methanol are commonly used for substitution reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions to reduce the nitro group.
Major Products Formed:
Substitution Products: 2-Chloro-4-alkoxypyridines and 2-chloro-4-aminopyridines.
Reduction Products: 2-Chloro-4-aminopyridine.
Comparison with Similar Compounds
- 2-Chloro-5-nitropyridine
- 2-Chloro-3-nitropyridine
- 5-Chloro-2-nitropyridine
Comparison: 2-Chloro-4-nitropyridine is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and the types of reactions it can undergo. For instance, 2-chloro-5-nitropyridine has different electronic properties and reactivity patterns compared to this compound .
Properties
IUPAC Name |
2-chloro-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEPVGBDUYKPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352743 | |
Record name | 2-Chloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-36-2 | |
Record name | 2-Chloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical synthetic route for 2-Chloro-4-nitropyridine?
A1: this compound can be synthesized from 2-chloropyridine. The process involves oxidation of 2-chloropyridine to form 2-chloropyridine N-oxide, followed by nitration to yield this compound N-oxide. A final reduction step generates the desired this compound. This method has been reported to achieve a 75% overall yield. []
Q2: Is there any structural information available for this compound?
A2: Yes, this compound (systematic name: 2-chloro-4-nitropyridin-1-ium-1-olate) has been characterized using X-ray crystallography. The nitro group exhibits near planarity with the aromatic ring, with a slight twist angle of 6.48° observed. []
Q3: Have any studies investigated the vibrational and electronic properties of this compound?
A3: Yes, researchers have used both experimental and theoretical approaches to study the vibrational, electronic, and NMR properties of this compound. Density functional theory (DFT) calculations employing the B3LYP functional with the 6-311++G (d,p) basis set were performed and compared to experimental spectroscopic data. []
Q4: Has this compound been used as a starting material for synthesizing other compounds?
A4: Yes, this compound serves as a versatile building block in organic synthesis. For instance, it has been used to prepare 4-Alkoxy-1-hydroxypyridine-2-thiones. Reacting this compound N-oxide with n-heptanolate anion in DMSO yields 2-chloro-4-heptyloxypyridine-N-oxide. This intermediate undergoes further reactions, including treatment with AcSNa followed by deacetylation with MeONa, to ultimately afford the sodium salt of 4-heptyloxy-1-hydroxypyridine-2-thione. []
Q5: Are there any known applications of this compound in medicinal chemistry?
A5: While not a drug itself, this compound acts as a key intermediate in the synthesis of various pharmaceutical compounds. For example, it plays a role in synthesizing analogs of Anpirtoline, a non-opioid analgesic. Specifically, it is employed in the preparation of 2-chloro-4-(piperidin-4-ylsulfanyl)pyridine. []
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